Cas no 1049436-66-9 (N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide)

N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a phenylpiperazine moiety linked to a thiophene-acetamide group via an ethyl spacer. This structure imparts potential pharmacological relevance, particularly in central nervous system (CNS) targeting due to the phenylpiperazine scaffold's affinity for neurotransmitter receptors. The thiophene ring enhances metabolic stability and may influence binding selectivity. The compound's modular design allows for derivatization, making it a versatile intermediate in medicinal chemistry research. Its balanced lipophilicity and molecular weight suggest favorable bioavailability, while the amide linkage contributes to structural rigidity, aiding in receptor interaction studies. Suitable for exploratory neuropharmacological applications and structure-activity relationship investigations.
N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide structure
1049436-66-9 structure
Product Name:N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide
CAS No:1049436-66-9
MF:C18H23N3OS
MW:329.459722757339
CID:6606425
PubChem ID:42266160
Update Time:2025-10-28

N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide
    • N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-thiophen-2-ylacetamide
    • AKOS024504083
    • 1049436-66-9
    • N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(thiophen-2-yl)acetamide
    • F5264-0036
    • N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
    • VU0639890-1
    • CCG-296975
    • Inchi: 1S/C18H23N3OS/c22-18(15-17-7-4-14-23-17)19-8-9-20-10-12-21(13-11-20)16-5-2-1-3-6-16/h1-7,14H,8-13,15H2,(H,19,22)
    • InChI Key: UQAWDOBMDOOPAV-UHFFFAOYSA-N
    • SMILES: C(NCCN1CCN(C2=CC=CC=C2)CC1)(=O)CC1SC=CC=1

Computed Properties

  • Exact Mass: 329.15618354g/mol
  • Monoisotopic Mass: 329.15618354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 63.8Ų

N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide Pricemore >>

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Additional information on N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide

Research Briefing on N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide (CAS: 1049436-66-9)

N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide (CAS: 1049436-66-9) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features combining a phenylpiperazine moiety with a thiophene-acetamide group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of significant scientific interest.

The synthesis of N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide involves a multi-step process that ensures high purity and yield. Researchers have optimized the reaction conditions to achieve efficient production, which is critical for further pharmacological evaluations. The compound's molecular structure has been confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry, ensuring its identity and purity for subsequent studies.

Pharmacological investigations have revealed that N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide exhibits notable activity in modulating specific biological targets. Preliminary in vitro studies suggest its potential as a modulator of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. These findings indicate its possible applications in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. However, further in vivo studies are required to validate these effects and assess the compound's safety profile.

In addition to its neurological applications, recent research has explored the compound's potential in oncology. Studies have demonstrated that N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide may inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways. These findings open new avenues for the development of targeted cancer therapies, although extensive preclinical and clinical trials are necessary to establish its efficacy and safety in humans.

The pharmacokinetic properties of N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide have also been investigated, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profiles. Early data suggest that the compound has favorable bioavailability and metabolic stability, which are essential for its development as a therapeutic agent. However, detailed toxicological studies are needed to address potential side effects and ensure its suitability for clinical use.

In conclusion, N-2-(4-phenylpiperazin-1-yl)ethyl-2-(thiophen-2-yl)acetamide (CAS: 1049436-66-9) represents a promising candidate for further research in the fields of neurology and oncology. Its unique chemical structure and preliminary pharmacological data highlight its potential as a therapeutic agent. Future studies should focus on elucidating its precise mechanisms of action, optimizing its pharmacological properties, and conducting rigorous preclinical and clinical evaluations to translate these findings into practical medical applications.

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